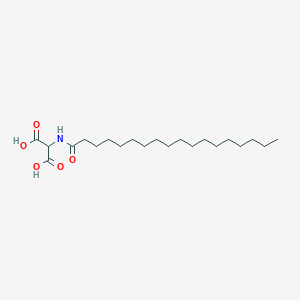
(Octadecanoylamino)propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(オクタデカンオイルアミノ)プロパンジオイック酸は、2-(オクタデカンオイルアミノ)プロパンジオイック酸とも呼ばれ、分子式がC21H39NO4、分子量が385.5 g/molの化合物です 。この化合物は、プロパンジオイック酸骨格にオクタデカンオイル基(長鎖脂肪酸)が結合していることを特徴としています。そのユニークな化学的特性により、さまざまな科学研究用途に使用されています。
2. 製法
合成経路と反応条件: (オクタデカンオイルアミノ)プロパンジオイック酸の合成は、通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下で、オクタデカン酸(ステアリン酸)とプロパンジオイック酸(マロン酸)を反応させることで行われます。反応は、中間体の加水分解を防ぐため、無水条件下で行われます。反応混合物は、通常、室温で数時間撹拌され、反応が完全に完了することが保証されます。
工業生産方法: 工業的な環境では、(オクタデカンオイルアミノ)プロパンジオイック酸の生産には、大規模なエステル化反応が伴い、その後、再結晶またはクロマトグラフィーなどの精製工程が続行され、純粋な化合物が得られます。自動化された反応器と連続フローシステムを使用すると、生産プロセスの効率と収率を高めることができます。
反応の種類:
酸化: (オクタデカンオイルアミノ)プロパンジオイック酸は、特にオクタデカンオイル基で酸化反応を起こす可能性があり、カルボン酸やケトンの生成につながります。
還元: 使用する還元剤に応じて、この化合物はアルコールまたはアミンに還元することができます。
置換: オクタデカンオイル基が他の官能基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 塩化チオニル(SOCl2)や三臭化リン(PBr3)などの試薬は、置換反応を促進することができます。
生成される主な生成物:
酸化: カルボン酸、ケトン。
還元: アルコール、アミン。
置換: 使用する試薬に応じて、さまざまな置換誘導体。
4. 科学研究における用途
(オクタデカンオイルアミノ)プロパンジオイック酸は、科学研究において幅広い用途があります。
化学: 複雑な有機分子やポリマーの合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、タンパク質や脂質との相互作用など、生物系における潜在的な役割について研究されています。
医学: 薬物送達剤としての使用など、潜在的な治療用途を探求する研究が進行中です。
工業: その柔軟剤特性により、化粧品やパーソナルケア製品の配合に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Octadecanoylamino)propanedioic acid typically involves the reaction of octadecanoic acid (stearic acid) with propanedioic acid (malonic acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the octadecanoyl group, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the octadecanoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(Octadecanoylamino)propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and lipids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
(オクタデカンオイルアミノ)プロパンジオイック酸の作用機序には、細胞膜やタンパク質との相互作用が関与しています。長鎖脂肪酸部分は、脂質二重層に組み込まれ、膜の流動性と透過性を変化させる可能性があります。さらに、特定のタンパク質標的に結合し、その活性や機能を調節する場合があります。関与する正確な分子経路は、現在も調査中です。
類似化合物:
ステアリン酸: (オクタデカンオイルアミノ)プロパンジオイック酸のオクタデカンオイル基と類似した長鎖脂肪酸。
マロン酸: プロパンジオイック酸骨格はマロン酸と類似しています。
パルミチン酸: 同様の性質を持つ別の長鎖脂肪酸。
独自性: (オクタデカンオイルアミノ)プロパンジオイック酸は、長鎖脂肪酸とプロパンジオイック酸骨格の組み合わせにより、独特の化学的および物理的特性を備えているため、ユニークです。この組み合わせにより、さまざまな化学反応に関与することができ、研究や産業におけるさまざまな用途に適しています。
類似化合物との比較
Stearic Acid: A long-chain fatty acid similar to the octadecanoyl group in (Octadecanoylamino)propanedioic acid.
Malonic Acid: The propanedioic acid backbone is similar to malonic acid.
Palmitic Acid: Another long-chain fatty acid with similar properties.
Uniqueness: this compound is unique due to the combination of a long-chain fatty acid and a propanedioic acid backbone, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
特性
CAS番号 |
651312-94-6 |
|---|---|
分子式 |
C21H39NO5 |
分子量 |
385.5 g/mol |
IUPAC名 |
2-(octadecanoylamino)propanedioic acid |
InChI |
InChI=1S/C21H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)22-19(20(24)25)21(26)27/h19H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27) |
InChIキー |
ZMOIQOIFMKBZER-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)
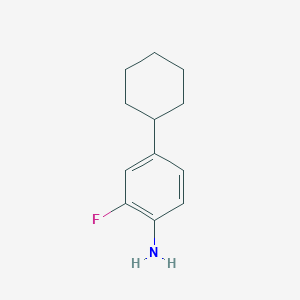
![1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12603034.png)
![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)
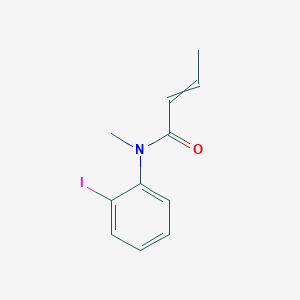
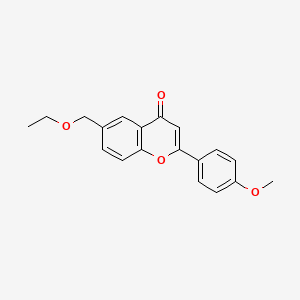
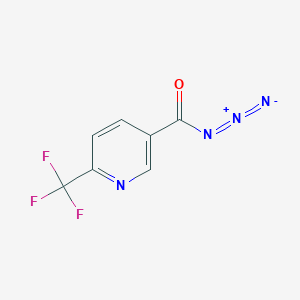

![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)

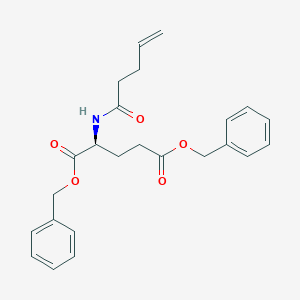
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)

